3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride
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Overview
Description
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methyl group, a methylcarbamoyl group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of 2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
- 2-Methyl-5-(methylcarbamoyl)benzene-1-sulfonyl fluoride
- 3-Chloro-2-methylbenzene-1-sulfonyl fluoride
Properties
Molecular Formula |
C9H9ClFNO3S |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H9ClFNO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13) |
InChI Key |
LXQMWAOVZWKZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)F |
Origin of Product |
United States |
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